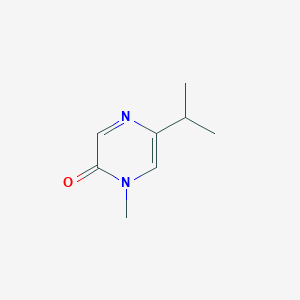
Cyclopentadienylrheniumtricarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienylrheniumtricarbonyl is an organometallic compound with the formula ( \text{C}_5\text{H}_5\text{Re(CO)}_3 ). It consists of a cyclopentadienyl ring bound to a rhenium center, which is further coordinated by three carbonyl groups. This compound is notable for its stability and unique reactivity, making it a subject of interest in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentadienylrheniumtricarbonyl can be synthesized through the reaction of rhenium pentachloride with cyclopentadiene in the presence of carbon monoxide. The reaction typically occurs under high-pressure conditions and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-pressure reactors to maintain the necessary conditions for the reaction. The process is optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadienylrheniumtricarbonyl undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur, where one or more carbonyl groups are replaced by other ligands.
Common Reagents and Conditions:
Major Products:
Oxidation: Cyclopentadienylrheniumdicarbonyldibromide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclopentadienylrheniumtricarbonyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopentadienylrheniumtricarbonyl involves its ability to coordinate with various substrates through its rhenium center. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. Its interaction with molecular targets often involves the formation of stable complexes, which can alter the reactivity of the substrates involved .
Comparaison Avec Des Composés Similaires
- Cyclopentadienylmanganesetricarbonyl
- Cyclopentadienylirontricarbonyl
- Benzenechromiumtricarbonyl
Comparison: Cyclopentadienylrheniumtricarbonyl is unique due to the presence of rhenium, which imparts distinct electronic properties compared to its manganese, iron, and chromium counterparts. This uniqueness is reflected in its reactivity and stability, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C8H5O3Re- |
|---|---|
Poids moléculaire |
335.33 g/mol |
InChI |
InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-3H,4H2;;;;/q-1;;;; |
Clé InChI |
RVNCCTVOVGBOQD-UHFFFAOYSA-N |
SMILES canonique |
[C]=O.[C]=O.[C]=O.C1C=CC=[C-]1.[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




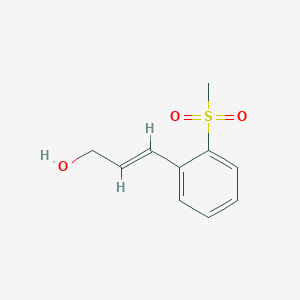
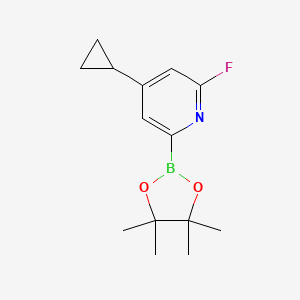
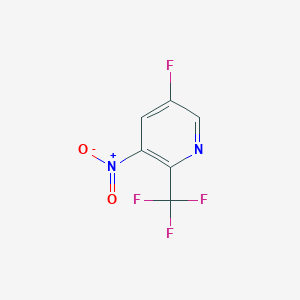
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
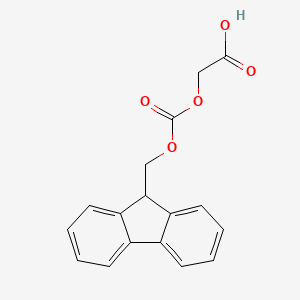
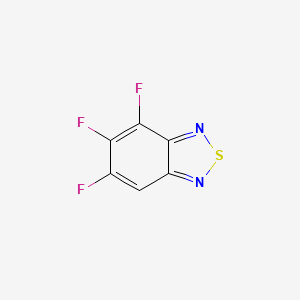
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
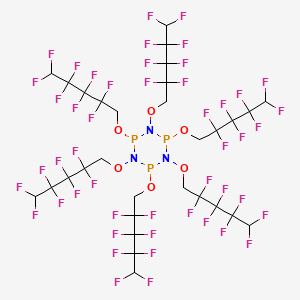
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)

